Glycine beta-naphthylamide
Description
Historical Context of Naphthylamide Substrates in Enzymology
The use of naphthylamide derivatives as enzyme substrates represents a significant advancement in enzymology, particularly for the study of proteolytic enzymes like aminopeptidases. These enzymes cleave amino acids from the N-terminus of proteins and peptides. The development of synthetic substrates, such as aminoacyl-β-naphthylamides, provided a sensitive and convenient method for detecting and quantifying aminopeptidase (B13392206) activity. asm.org
The core principle of these assays is the enzymatic hydrolysis of the bond linking an amino acid to β-naphthylamine. The liberated β-naphthylamine is a chromophore and a fluorophore, meaning its release can be measured by colorimetric or fluorometric methods. nih.govasm.org In colorimetric assays, a coupling reagent, such as Fast Garnet GBC, reacts with the released β-naphthylamine to produce a colored product whose absorbance can be measured. tandfonline.com Fluorometric assays offer even greater sensitivity by directly measuring the fluorescence of the released β-naphthylamine. nih.govasm.org
This approach allowed researchers to move beyond cumbersome methods that relied on measuring the release of natural amino acids. The use of a series of different aminoacyl-β-naphthylamides (e.g., L-alanyl-β-naphthylamide, L-leucyl-β-naphthylamide) enabled the determination of enzyme specificity profiles, which proved useful for classifying enzymes and even for identifying different strains of bacteria. asm.orgnih.gov The introduction of these substrates was instrumental in purifying and characterizing aminopeptidases from various sources, including human tissues like the liver, kidney, and pancreas. nih.gov
Significance of Glycine (B1666218) beta-naphthylamide as a Research Tool
Glycine beta-naphthylamide is particularly significant as a research tool due to its specificity for enzymes that recognize and cleave N-terminal glycine residues. tandfonline.com While many aminopeptidases exhibit broad specificity, the ability to hydrolyze the Gly-X bond is often a distinguishing characteristic. tandfonline.com For instance, some leucine (B10760876) aminopeptidases and alanine (B10760859) aminopeptidases, despite their broad specificity, hydrolyze the bond in this compound relatively slowly. tandfonline.com This makes the compound a valuable substrate for identifying and characterizing novel aminopeptidases with high specificity for glycine, such as the glycyl aminopeptidase discovered in Actinomucor elegans. tandfonline.com
The compound's utility extends to creating enzyme activity profiles. In microbiology, the ability or inability of a bacterial strain to hydrolyze this compound, alongside other aminoacyl-β-naphthylamides, serves as a biochemical marker for identification. asm.orgmicrobiologyresearch.org For example, in the RapID ANA II system for identifying anaerobic bacteria, the hydrolysis of this compound is one of the tested reactions. microbiologyresearch.org
Furthermore, this compound and its derivatives are used to study enzyme kinetics, providing insights into substrate affinity (Kₘ) and catalytic efficiency (kcat). tandfonline.com This quantitative data is fundamental to understanding enzyme mechanisms and function in various biological processes.
Overview of Key Research Domains Utilizing this compound
The application of this compound spans several key domains of research:
Enzymology and Protein Chemistry: The primary use of this compound is in the detection, purification, and characterization of aminopeptidases. sigmaaldrich.com Researchers use it to assay enzyme activity during purification protocols and to determine the substrate specificity of purified enzymes. tandfonline.comnih.gov Kinetic studies using this substrate help elucidate the catalytic mechanisms of enzymes like the novel aminopeptidase from Sphingomonas capsulata, which efficiently releases glycine from peptides.
Microbiology: In clinical and environmental microbiology, this compound is a component of bacterial identification systems. The aminopeptidase profiles of bacteria, determined by their ability to hydrolyze a panel of aminoacyl-β-naphthylamides, can be reproducible and characteristic, aiding in bacterial taxonomy and identification. asm.org For example, it has been used to differentiate among various Bacillus species and is included in commercial identification kits like the RapID ANA II and Rapid ID 32A systems. asm.orgmicrobiologyresearch.org
Cell Biology: The compound and its derivatives, such as Glycyl-Phenylalanine-β-naphthylamide, are employed to investigate the function of enzymes within specific cellular compartments, like lysosomes. medchemexpress.com These studies help in understanding intralysosomal hydrolysis and the roles of specific hydrolases, such as dipeptidyl aminopeptidases, in cellular protein degradation pathways.
Research Findings and Data
Detailed research has provided quantitative data on the interaction of this compound with various enzymes. These findings are crucial for comparing enzyme activities and specificities.
Enzyme Kinetic Data
The Michaelis-Menten constant (Kₘ) indicates the substrate concentration at which an enzyme operates at half its maximum velocity, reflecting the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
| Enzyme | Source | Substrate | Kₘ (mM) | kcat (s⁻¹) |
|---|---|---|---|---|
| Glycyl Aminopeptidase | Actinomucor elegans | Glycyl-2-naphthylamide | 0.24 | 24.2 |
| Aminopeptidase | Sphingomonas capsulata | Alanine beta-naphthylamide | 6.7 | 14.33 (860 min⁻¹) |
| Aminopeptidase | Sphingomonas capsulata | Alanine para-nitroanilide | 14 | 126.67 (7600 min⁻¹) |
Data sourced from references tandfonline.com. The kcat values for Sphingomonas capsulata aminopeptidase were converted from min⁻¹ to s⁻¹ for consistency.
Application in Bacterial Identification
The hydrolysis of various aminoacyl-β-naphthylamides is a key feature in biochemical test panels for identifying bacteria. The pattern of positive and negative results creates a specific profile for different species.
| Bacterial Species/Strain | Glycine-β-naphthylamide Hydrolysis | Other Substrate Hydrolysis Examples |
|---|---|---|
| Criibacterium bergeronii | Negative | Positive for Arginine-β-naphthylamide; Negative for Proline-β-naphthylamide |
| Bacillus subtilis var. aterrimus | Positive (Preferred Substrate) | Positive for Arginine-β-naphthylamide and Lysine-β-naphthylamide |
| Escherichia coli K-12 Mutants | Used to screen for mutants | L-alanine beta-naphthylamide used to isolate mutants lacking peptidase N |
Data sourced from references asm.orgmicrobiologyresearch.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGUZNUTMWZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388461 | |
| Record name | Glycine-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-94-9 | |
| Record name | Glycine-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 716-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Hydrolysis and Substrate Specificity of Glycine Beta Naphthylamide
Glycine (B1666218) beta-naphthylamide as a Substrate for Aminopeptidases
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The specificity of these enzymes varies significantly, with some exhibiting broad substrate ranges while others are highly specific for particular amino acids. Glycine beta-naphthylamide serves as a key tool in elucidating these specificities.
Leucine (B10760876) Aminopeptidase (B13392206) Activity and Kinetics with this compound
Leucine aminopeptidases (LAPs) are metalloenzymes that typically show a preference for cleaving N-terminal bulky and hydrophobic residues, such as leucine, from peptide substrates. Studies on the substrate selectivity of LAPs have indicated that N-terminal glycine residues tend to be poor substrates for this class of enzymes. While L-leucyl-beta-naphthylamide is a classic substrate for assaying LAP activity, the hydrolysis of this compound by LAPs is significantly less efficient. Detailed kinetic parameters, such as K_m and k_cat values, for the hydrolysis of this compound by purified Leucine Aminopeptidase are not extensively documented in the literature, underscoring its limited utility as a primary substrate for this particular aminopeptidase.
Glycyl Aminopeptidase: Discovery, Purification, and Specificity towards this compound
A highly specific glycyl aminopeptidase has been discovered and purified from the cell extract of Actinomucor elegans. nih.govnih.govjst.go.jp The purification process involved ammonium sulfate fractionation followed by sequential chromatography, resulting in a 600-fold purification with a 3.3% activity recovery. nih.govjst.go.jp This enzyme demonstrates a high degree of specificity for hydrolyzing Gly-X bonds, where X can be an amino acid, peptide, or an arylamide like beta-naphthylamine. nih.govjst.go.jp Its activity towards other amino acid residues is less than one-fifth of that for glycine, with the order of preference being Gly >> Ala > Met > Arg > Ser > Leu. nih.govjst.go.jp
The enzyme's molecular mass was estimated to be 320 kDa by gel filtration and 56.5 kDa by SDS-PAGE, suggesting a hexameric structure. nih.govnih.govjst.go.jp Optimal activity for the hydrolysis of this compound occurs at a pH of 8.0 and a temperature of 40°C. nih.govnih.govjst.go.jp The enzyme is inhibited by iodoacetic acid and p-chloromercuribenzoate, but not by diisopropylfluorophosphate, o-phenanthroline, or EDTA. nih.govjst.go.jp While magnesium and calcium ions have no effect, the enzyme's activity is suppressed by cadmium, zinc, and copper ions. nih.govjst.go.jp
Detailed kinetic studies have been performed for this glycyl aminopeptidase using this compound as the substrate.
Table 1: Kinetic Parameters of Actinomucor elegans Glycyl Aminopeptidase for this compound
| Kinetic Parameter | Value | Source |
|---|---|---|
| K_m | 0.24 mM | nih.govnih.govjst.go.jp |
| k_cat | 100.8 s⁻¹ | nih.gov |
Proline-beta-naphthylamidase and Hydrolysis of this compound
An enzyme identified as proline-beta-naphthylamidase has been purified from porcine intestinal mucosa. nih.gov This enzyme is a serine hydrolase that, while most efficiently hydrolyzing proline-beta-naphthylamide based on its k_cat/K_m value, also demonstrates activity against a range of other aminopeptidase substrates. nih.gov Its ability to hydrolyze this compound indicates a broader substrate specificity than its name might imply. nih.gov
The enzyme was found to hydrolyze several aminopeptidase substrates, showcasing its capacity to cleave different N-terminal amino acid-naphthylamide conjugates.
Table 2: Substrate Profile for Proline-beta-naphthylamidase from Porcine Intestinal Mucosa
| Substrate | Hydrolysis Confirmed | Source |
|---|---|---|
| Proline-beta-naphthylamide | Yes (Most Efficient) | nih.gov |
| Glycine-beta-naphthylamide | Yes | nih.gov |
| Leucine-beta-naphthylamide | Yes | nih.gov |
| Alanine-beta-naphthylamide | Yes | nih.gov |
The optimal pH for its activity with proline-beta-naphthylamide is approximately 9.0. nih.gov The enzyme's activity is strongly inhibited by serine protease inhibitors such as diisopropylfluorophosphate and phenylmethanesulfonyl fluoride. nih.gov
Aminopeptidase P and this compound Analogs
The direct hydrolysis of this compound by Aminopeptidase P (which specifically cleaves the N-terminal amino acid from a peptide where the second residue is proline) is not well-documented in the reviewed literature. However, studies on related enzymes and substrates provide some context. For instance, commercial preparations of aminopeptidase M have been found to be contaminated with dipeptidyl aminopeptidase IV. nih.gov This contaminating enzyme is capable of splitting Gly-Pro-beta-naphthylamide, an analog of this compound, to yield Gly-Pro and beta-naphthylamine. nih.gov This highlights the activity of specific peptidases on proline-containing naphthylamide substrates, though it does not directly implicate Aminopeptidase P in the hydrolysis of this compound itself.
Broad Spectrum Aminopeptidase Activity Studies
The specificity of aminopeptidases is a critical area of research, and this compound has been used in studies to differentiate enzyme activities. For example, a mammalian peptidase designated as aminopeptidase A, which has a relative specificity for N-terminal L-dicarboxylic amino acids like glutamyl and aspartyl residues, has been purified from rat kidney. scispace.com This enzyme preparation was found to be devoid of significant activity toward glycyl, L-leucyl, or other non-acidic amino acid beta-naphthylamides. scispace.com This finding underscores that despite the broad classification of "aminopeptidase," individual enzymes possess distinct substrate preferences, and this compound is not a universal substrate. Such studies are crucial for the accurate characterization and classification of peptidase activity in various biological samples.
This compound as a Substrate for Cathepsins
Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein degradation. While various synthetic substrates are used to measure their activity, the use of this compound is not prominent. Instead, dipeptidyl naphthylamides are more commonly employed. For instance, Glycyl-L-phenylalanine 2-naphthylamide is a known substrate for Cathepsin C (also known as dipeptidyl peptidase I). abcam.commedchemexpress.com The hydrolysis of this dipeptide substrate within lysosomes can lead to organelle disruption. abcam.com Similarly, crude lysosomal preparations from human skin fibroblasts have shown hydrolase activity towards Glycine-phenylalanine-beta-naphthylamide. nih.gov However, the scientific literature reviewed does not provide evidence that the single amino acid conjugate, this compound, serves as a direct substrate for cathepsins such as Cathepsin A, B, or C. abcam.commedchemexpress.comnih.govnih.gov
Cathepsin C Activity and Hydrolysis of Glycine-Phenylalanine beta-naphthylamide
Glycine-phenylalanine beta-naphthylamide is a recognized synthetic dipeptide substrate utilized to measure the activity of Cathepsin C, a lysosomal cysteine protease. abcam.comoaepublish.com The hydrolysis of this substrate by Cathepsin C results in the degradation of Glycine-phenylalanine beta-naphthylamide into fragments. abcam.com Crude lysosomal preparations from cultured human skin fibroblasts have demonstrated the ability to hydrolyze glycine-phenylalanine-beta-naphthylamide. nih.gov However, this activity was found to be insensitive to chloride ions, which distinguishes it from some other dipeptidyl aminopeptidases. nih.gov
The specificity of Cathepsin C for certain residues at different positions of its substrates has been noted. oaepublish.com While Glycine-phenylalanine beta-naphthylamide and its p-nitroanilide analog were among the first substrates reported for this enzyme, newer fluorogenic substrates are now more commonly used in research. oaepublish.com
Lysosomal Membrane Permeability Studies
Glycine-phenylalanine beta-naphthylamide is a valuable tool for studying lysosomal membrane permeability. abcam.comnih.gov The process of its intralysosomal hydrolysis and the subsequent osmotic stress provides a method to induce and observe lysosomal membrane permeabilization (LMP). nih.gov LMP is a critical event that can lead to cell death through the release of lysosomal hydrolases, such as cathepsins, into the cytosol. nih.gov
The use of substrates like Glycine-phenylalanine beta-naphthylamide allows researchers to distinguish between lysosomal and prelysosomal compartments. nih.gov For instance, in studies with isolated rat hepatocytes, Glycine-phenylalanine beta-naphthylamide was effective in disrupting lysosomes but did not significantly affect endosomes, demonstrating its utility in differentiating these organelles. nih.gov The controlled induction of LMP through this mechanism is crucial for understanding the downstream consequences of lysosomal damage and the cellular pathways involved in lysosomal-dependent cell death. nih.gov
Dipeptidyl Peptidase 4 (DPP-4) and Glycyl-Prolyl-beta-naphthylamide
Historical Identification of DPP-4 as Glycyl-Proline Naphthylamidase
Dipeptidyl Peptidase 4 (DPP-4), also known as CD26, was initially identified through its enzymatic activity on specific substrates. embopress.orgbiorxiv.org Historically, it was referred to as glycyl-proline naphthylamidase due to its ability to hydrolyze the substrate glycyl-prolyl-beta-naphthylamide. embopress.orgbiorxiv.orgnih.gov This nomenclature reflected the early understanding of the enzyme's preference for cleaving dipeptides with a proline residue in the penultimate position. embopress.orgbiorxiv.org
Substrate Recognition and Cleavage Patterns
DPP-4 is a serine exopeptidase that cleaves N-terminal dipeptides from various polypeptide substrates. nih.govnih.gov Its primary cleavage pattern involves substrates with a proline or alanine (B10760859) residue at the P1 position (the second amino acid from the N-terminus). embopress.orgbiorxiv.orgnih.govnih.gov While the preference for proline is well-established, studies have shown that DPP-4 can also efficiently cleave substrates with alanine in the P1 position. embopress.orgbiorxiv.org
The active site of DPP-4 contains a catalytic triad (Ser630, Asp708, and His740) and distinct subsites that accommodate the substrate's amino acids. plos.org The S1 subsite is a hydrophobic pocket that interacts with the P1 residue, while the S2 subsite interacts with the N-terminal amino acid. plos.org Beyond proline and alanine, DPP-4 has been shown to cleave substrates with other amino acids in the second position, including hydroxyproline, serine, glycine, valine, threonine, and leucine, although with varying efficiency. nih.gov
The interaction between different substrate positions can influence the cleavage efficiency. For example, cooperative interactions between the P2, P1, and P1' positions have been identified, indicating that the amino acids surrounding the cleavage site collectively determine the substrate's susceptibility to DPP-4. embopress.orgbiorxiv.org
Other Enzyme Classes Interacting with this compound
Besides Cathepsin C and DPP-4, other enzymes have been shown to hydrolyze this compound. A novel proline-beta-naphthylamidase purified from porcine intestinal mucosa demonstrated the ability to hydrolyze several aminopeptidase substrates, including glycine-beta-naphthylamide. nih.gov This enzyme, identified as a serine hydrolase, showed the highest efficiency with proline-beta-naphthylamide but was also active on substrates with glycine, leucine, and alanine at the N-terminus. nih.gov
Additionally, an aminopeptidase specific for glycine has been identified in Actinomucor elegans. This enzyme showed the highest activity with glycyl-2-naphthylamide, with a Michaelis constant (Km) of 0.24 mM. oup.com While it could hydrolyze other amino acid naphthylamides, the rate was significantly lower than that for the glycine substrate. oup.com
Interactive Data Table: Enzymes and their Substrates
| Enzyme | Substrate(s) | Key Findings |
|---|---|---|
| Cathepsin C | Glycine-Phenylalanine beta-naphthylamide | Hydrolysis leads to osmotic stress and lysosomal rupture. abcam.comnih.gov |
| Dipeptidyl Peptidase 4 (DPP-4) | Glycyl-Prolyl-beta-naphthylamide | Historically used to identify DPP-4 activity. embopress.orgbiorxiv.orgnih.gov |
| Proline-beta-naphthylamidase | This compound | Hydrolyzes glycine-beta-naphthylamide in addition to its primary substrate. nih.gov |
| Glycine-specific aminopeptidase | Glycyl-2-naphthylamide | Exhibits high specificity for glycine at the N-terminus. oup.com |
The enzymatic breakdown of this compound serves as a crucial indicator for the activity of various peptidases. This section explores the specificity of enzymes that catalyze this hydrolysis, with a particular focus on amidohydrolases and gingipain-like peptidases.
Amidohydrolase Activity and Related Substrates
An enzyme purified from porcine intestinal mucosa, identified as proline-beta-naphthylamidase, demonstrates the ability to hydrolyze this compound. nih.govresearchgate.net This enzyme, which consists of three identical subunit polypeptides, is classified as a serine hydrolase. nih.govresearchgate.net Its activity is not limited to a single substrate; it also acts on other aminopeptidase substrates.
A variety of peptidase substrates have been tested with this enzyme, revealing its specificity for aminopeptidase substrates. Besides this compound, the enzyme also hydrolyzes proline-beta-naphthylamide, leucine-beta-naphthylamide, and alanine-beta-naphthylamide. nih.govresearchgate.net Among these, proline-beta-naphthylamide is reported to be the most efficiently hydrolyzed, as determined by its kcat/Km value. nih.govresearchgate.net The enzyme is also capable of hydrolyzing ester substrates of these amino acids. nih.govresearchgate.net However, it shows no hydrolytic activity towards the tested peptide and protein substrates. nih.govresearchgate.net
| Substrate | Hydrolysis Confirmed |
|---|---|
| This compound | Yes |
| Proline beta-naphthylamide | Yes (Most Efficient) |
| Leucine beta-naphthylamide | Yes |
| Alanine beta-naphthylamide | Yes |
| Peptide and Protein Substrates | No |
Gingipain-like Peptidase Activities
Gingipains are cysteine proteases produced by the periodontopathogen Porphyromonas gingivalis and are considered major virulence factors. nih.govirispublishers.com These enzymes exhibit significant proteolytic and amidolytic activities and are known to have aminopeptidase functions. However, their substrate specificity is primarily directed towards cleaving peptide bonds C-terminal to arginine (Rgp) or lysine (Kgp) residues. While gingipains play a role in the degradation of host proteins and peptides, specific studies detailing the hydrolysis of this compound by these enzymes are not prevalent in the current body of research. Therefore, a direct characterization of gingipain-like peptidase activities on this compound cannot be definitively established from the available information.
Kinetic Characterization of this compound Hydrolysis
Determination of Michaelis Constants (K_m)
The Michaelis constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the affinity of an enzyme for its substrate; a lower K_m value indicates a higher affinity.
For the proline-beta-naphthylamidase from pig intestinal mucosa, which hydrolyzes this compound, specific K_m values for this particular substrate are not explicitly detailed in the available research. However, for the related substrate, Arg-pNA, a novel aminopeptidase B from Aspergillus niger was found to have a K_m of 0.61 mmol/L. researchgate.net
Catalytic Efficiency (k_cat/K_m) Analysis
The catalytic efficiency of an enzyme is best described by the ratio k_cat/K_m, often referred to as the specificity constant. This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. A higher k_cat/K_m value signifies a more efficient enzyme.
In the case of the proline-beta-naphthylamidase from pig intestine, it has been established that proline-beta-naphthylamide is the most efficiently hydrolyzed substrate among those tested, as judged by its k_cat/K_m value. nih.govresearchgate.net While the precise k_cat/K_m value for the hydrolysis of this compound by this enzyme is not provided, the comparative efficiency suggests a well-defined substrate preference.
Influence of pH and Temperature on Enzymatic Activity
The catalytic activity of enzymes is profoundly influenced by both pH and temperature. Each enzyme exhibits its maximum activity at an optimal pH and temperature, with deviations from these optima leading to a decrease in reaction velocity and, in extreme cases, denaturation of the enzyme.
For the proline-beta-naphthylamidase that acts on this compound, the optimal pH for the hydrolysis of its most efficient substrate, proline-beta-naphthylamide, is approximately 9. nih.govresearchgate.net This suggests that the enzyme functions optimally in an alkaline environment. The activity of a prolyl aminopeptidase from Aspergillus oryzae was also influenced by pH, with stability observed between pH 5.0 and 8.0. researchgate.net
Temperature also plays a critical role. For the aforementioned aminopeptidase from Aspergillus niger, the optimal temperature was determined to be 40°C, with the enzyme remaining stable below this temperature. researchgate.net Generally, enzymatic reaction rates increase with temperature up to an optimum, after which the rate rapidly declines due to heat-induced denaturation of the enzyme's structure.
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Proline-beta-naphthylamidase (Pig Intestinal Mucosa) | Proline-beta-naphthylamide | ~9 | Not Specified |
| Aminopeptidase B (Aspergillus niger) | Arg-pNA | 7.0 | 40 |
| Prolyl Aminopeptidase (Aspergillus oryzae) | Not Specified | Stable between 5.0-8.0 | Stable below 40 |
Methodological Applications of Glycine Beta Naphthylamide in Enzyme Assays
Fluorometric Assay Development and Optimization
Fluorometric assays utilizing Glycine (B1666218) beta-naphthylamide are prized for their high sensitivity, allowing for the detection of very low concentrations of enzymatic activity. nih.gov The principle of these assays is based on the inherent fluorescence of the liberated β-naphthylamine molecule.
The enzymatic hydrolysis of Glycine beta-naphthylamide yields glycine and β-naphthylamine. The released β-naphthylamine is a fluorophore, a molecule that emits light after absorbing light at a specific wavelength. This property allows for its direct quantification. The standard method involves exciting the sample with light at a wavelength of approximately 320-340 nm and measuring the emitted fluorescence at a wavelength between 410 nm and 420 nm. bachem.comnih.gov The intensity of the fluorescence is directly proportional to the concentration of the released β-naphthylamine, and thus to the activity of the enzyme. nih.gov
However, certain substances can interfere with the measurement. For instance, the presence of proteins in the sample can diminish the fluorescence intensity when excited at 280 nm, making an excitation wavelength of 340 nm preferable for increased sensitivity. oup.com Other substances like bilirubin (B190676) and hemoglobin have also been noted to slightly reduce the fluorescence intensity. oup.com
| Parameter | Wavelength (nm) | Source(s) |
| Excitation | 320 - 340 | bachem.comnih.gov |
| Emission | 410 - 420 | bachem.comnih.gov |
Assays employing this compound can be designed for both continuous monitoring and endpoint measurements.
Continuous Assays : In a continuous or kinetic assay, the fluorescence of the reaction mixture is measured repeatedly over a period of time. tipbiosystems.com This allows for the real-time tracking of β-naphthylamine production and provides detailed information about the reaction rate and enzyme kinetics. tipbiosystems.comresearchgate.net This approach is particularly useful for determining kinetic parameters like the Michaelis-Menten constant. researchgate.net
The fluorometric assay using this compound is highly adaptable to microplate formats (e.g., 96-, 384-, or even 1536-well plates). nih.govnih.govintegra-biosciences.com This adaptation is crucial for high-throughput screening (HTS), a process used in drug discovery and other research areas to test thousands of compounds simultaneously. nih.govnih.gov Automated microplate readers can rapidly measure the fluorescence in each well, enabling the efficient screening of large libraries of potential enzyme inhibitors or activators. nih.govnih.gov The high sensitivity of fluorescence detection means that only small volumes of reagents and samples are required, further enhancing the suitability of this method for HTS applications. integra-biosciences.combiorxiv.org
Spectrophotometric and Chromatographic Assay Techniques
Beyond fluorometry, the hydrolysis of this compound can also be monitored using spectrophotometric and chromatographic methods. While spectrophotometry often requires a secondary reaction to produce a colored product from β-naphthylamine, chromatography offers direct separation and quantification of the reaction components. bachem.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the products of the enzymatic reaction. In this method, the reaction mixture is injected into the HPLC system, where the components—unreacted this compound, glycine, and β-naphthylamine—are separated. researchgate.net A common approach involves using a reversed-phase C18 column. google.comnih.gov The separation is achieved by pumping a mobile phase, often a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile (B52724) or methanol), through the column. nih.govresearchgate.net As the components elute from the column at different times, they pass through a detector, typically a UV detector set at a wavelength where the compounds absorb light (e.g., 200-260 nm). google.com This allows for the precise quantification of both the substrate consumed and the products formed, providing a detailed and accurate measure of enzyme activity. nih.gov
| HPLC Parameter | Typical Specification | Source(s) |
| Column | Reversed-phase C18 | google.comnih.gov |
| Mobile Phase | Aqueous buffer (e.g., NaH₂PO₄) and Organic Solvent (e.g., Acetonitrile/Methanol) | nih.govresearchgate.net |
| Detection | UV Absorbance (e.g., 200-260 nm) | google.com |
Application in Microbial Enzyme Profiling and Identification
This compound is a key substrate in microbial diagnostics for creating enzyme activity profiles. asm.org The presence or absence of specific aminopeptidases that can hydrolyze this substrate is a stable characteristic that can be used to classify and identify different species of bacteria. asm.orgnih.gov
This substrate is incorporated into various commercial identification systems, such as the RapID ANA II and RapID CB Plus systems. nih.govmicrobiologyresearch.org In these systems, a bacterial isolate is tested against a panel of substrates, including this compound. The resulting pattern of positive and negative reactions creates a biochemical profile or "fingerprint." For example, the hydrolysis of Leucyl-glycine-β-naphthylamide and Glycine-β-naphthylamide are among the tests used to differentiate various bacterial species. nih.govmicrobiologyresearch.org Studies have shown that the ability to hydrolyze this compound can vary significantly between species. For instance, in one study, 9% of Corynebacterium amycolatum strains were positive for l-glycine activity, compared to 70% of Corynebacterium striatum strains, highlighting its utility in differentiating these closely related organisms. nih.gov This method provides a rapid and reproducible means for bacterial identification, contingent on standardized growth and assay conditions. asm.org
| Organism/System | Use of this compound | Source(s) |
| Corynebacterium spp. | Differentiation between species like C. amycolatum and C. striatum | nih.gov |
| Criibacterium bergeronii | Characterization of new species (negative result in this case) | microbiologyresearch.org |
| Various Bacteria | General aminopeptidase (B13392206) profiling for identification | asm.org |
| RapID Systems | Component of substrate panel for generating identification codes | nih.govmicrobiologyresearch.org |
Aminopeptidase Specificity Profiles for Bacterial Classification
The enzymatic hydrolysis of a panel of amino acid β-naphthylamides, including Glycine β-naphthylamide, can generate a unique "specificity profile" for different bacterial strains, aiding in their classification and identification. asm.org This method relies on the principle that the array and specificity of aminopeptidases can be a reproducible characteristic of a bacterium under controlled growth conditions. asm.org
Research has demonstrated that various bacterial species exhibit distinct preferences for hydrolyzing certain amino acid β-naphthylamides. For instance, in a study of 24 bacterial strains, the aminopeptidase specificity was determined fluorometrically using 18 different amino acid β-naphthylamides. asm.orgnasa.gov The resulting profiles, which detail the order and relative rate of substrate hydrolysis, were found to be consistent and could be used for identification. asm.org
The growth medium can influence the aminopeptidase profile, providing an additional layer of characterization. asm.orgnasa.gov For example, the specificity of Bacillus mycoides changes significantly when grown on a nutrient salts agar (B569324) versus a minimal medium. nasa.gov On nutrient agar, its activity is almost exclusively directed at Leucine (B10760876) β-naphthylamide, while on minimal medium, it attacks lysine, phenylalanine, leucine, and arginine β-naphthylamides more broadly. nasa.gov
Table 1: Aminopeptidase Specificity Profiles of Bacillus Species on Nutrient Salts Agar (NSA)
| Bacterial Strain | Preferred Substrate | Order of Substrate Hydrolysis (Relative Hydrolysis %) |
| B. subtilis var. aterrimus | Glycine | Arg (31%), Lys (8%), Phe (7%) |
| B. rotans | Arginine | - |
| B. coagulans | Arginine | - |
| B. cereus | Leucine | Arg (10%), Met (7%), Phe (4%) |
| B. mycoides | Leucine | - |
Data sourced from studies on bacterial aminopeptidase profiles. asm.orgnasa.gov
Table 2: Comparative Aminopeptidase Specificity of Bacillus subtilis on Different Growth Media
| Growth Medium | Primary Substrate Attacked | Secondary Substrates in Order of Attack (Relative Hydrolysis %) |
| Nutrient Salts Agar (NSA) | Glycine | Arg (31%), Lys (8%), Phe (7%) |
| Minimal (MIN) Plates | Arginine | Lys (68%), Pro (55%), Leu (46%), Gly (30%) |
Data illustrates the effect of growth media on enzyme profiles. asm.orgnasa.gov
Combined Enzymatic Tests for Bacterial Identification
Glycine β-naphthylamide is incorporated into multi-test systems and commercial kits that combine several enzymatic assays for the rapid identification of bacteria. nih.govnih.gov These systems rely on a battery of preformed enzyme tests to generate a biochemical fingerprint or numerical code specific to a particular taxon. nih.gov
The RapID CB Plus system, for example, is designed to identify Corynebacterium species and other gram-positive rods. nih.gov It includes 14 preformed enzyme tests, one of which assesses the hydrolysis of an L-glycine substrate. nih.gov This specific test is valuable in differentiating between closely related species like C. amycolatum and C. striatum. According to the system's data, C. striatum is significantly more likely to be positive for L-glycine hydrolysis (70% of strains) compared to C. amycolatum (9% of strains). nih.gov
These combined enzymatic tests offer a significant advantage over traditional methods by providing rapid results, often within a few hours, as they detect constitutive enzymes present in the heavy bacterial inoculum rather than relying on growth-dependent reactions. nih.govgoogle.com
In Vitro and Cellular Assay Systems
Beyond bacterial identification, Glycine β-naphthylamide and its structural analogs are versatile tools in a wide range of in vitro and cellular assay systems. These assays are employed to investigate fundamental biological processes, including enzyme kinetics, cellular metabolism, and drug transport mechanisms across cell membranes.
Assays in Cell Lysates and Tissue Extracts
Glycine β-naphthylamide is frequently used to measure aminopeptidase activity in cell lysates and tissue extracts. oup.comcellbiolabs.com In this application, cells or tissues are first homogenized or sonicated to release their intracellular contents. cellbiolabs.combiorxiv.org The resulting lysate is then incubated with the substrate. The rate of β-naphthylamine release, quantified spectrophotometrically or fluorometrically, corresponds to the total enzymatic activity within the sample. oup.comtandfonline.com
This methodology has been applied in diverse research areas:
Neuroscience: To measure aminopeptidase activity in synaptosome preparations (extracts of nerve endings) to understand how neuropeptides are degraded at the synapse. oup.com
Cancer Research: To identify and characterize differentially expressed esterases and proteases in prostate cancer cell lysates compared to non-tumorigenic cells, using substrates like α-naphthyl-N-acetylalaninate. etsu.edu
Enzyme Characterization: To determine the kinetic parameters (Kₘ and k꜀ₐₜ) of purified enzymes. For example, a novel aminopeptidase from Actinomucor elegans was characterized using Glycine β-naphthylamide, revealing a Kₘ value of 0.24 mM. tandfonline.comnih.gov
The preparation of samples for these assays typically involves lysing cells in a suitable buffer, often on ice, followed by centrifugation to remove cellular debris. cellbiolabs.combiorxiv.org The resulting supernatant containing the soluble enzymes is then used for the activity assay. cellbiolabs.combiorxiv.org
Vital Activity Determination in Viable Cells
Assays using fluorogenic substrates related to Glycine β-naphthylamide have been developed to measure enzyme activity directly within living, viable cells. researchgate.nettandfonline.com This approach, often termed a "vital activity" assay, provides insights into cellular function without requiring cell lysis. researchgate.net
The methodology relies on a cell-permeable substrate, such as a peptidic derivative of 4-methoxy-β-naphthylamine, which can cross the intact plasma membrane. tandfonline.com Once inside the cell, the substrate is cleaved by an intracellular protease, such as a cathepsin. The released 4-methoxy-β-naphthylamine product is diffusible, but it can be trapped inside the cell by a coupling reagent, like 5-nitrosalicylaldehyde, which reacts with it to form a non-diffusible, fluorescent product. tandfonline.com The accumulation of this fluorescent product over time is proportional to the enzyme's activity and can be measured using a microplate reader, providing a quantitative assessment of protease activity in a live cell population. tandfonline.com
This technique allows for the continuous or endpoint measurement of enzymatic activity and can be multiplexed with other assays to simultaneously determine the relative numbers of live and dead cells in the same sample. researchgate.nettandfonline.com
Studies on Intracellular Accumulation and Efflux
Glycine β-naphthylamide and its aminoacyl homologs are valuable probes for studying the function of multidrug efflux pumps, particularly the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria. pnas.orgnih.gov These pumps are a primary cause of antibiotic resistance, and understanding how they recognize and transport substrates is critical. nih.gov
In these studies, the compound is used as a substrate for the efflux pump. The rate of its transport out of the cell can be indirectly measured by monitoring its intracellular accumulation. pnas.org A common method involves using a bacterial strain where a specific periplasmic aminopeptidase is expressed. pnas.org When the β-naphthylamide analog enters the periplasm, it is hydrolyzed by the aminopeptidase, releasing the fluorescent β-naphthylamine. pnas.org
The rate of fluorescence generation is therefore dependent on the periplasmic concentration of the substrate. In strains with an active efflux pump like AcrB, the substrate is rapidly pumped out, leading to a lower intracellular concentration and a slower rate of fluorescence increase. pnas.org Conversely, in pump-deficient mutants or in the presence of an efflux pump inhibitor (EPI), the substrate accumulates to a higher level, resulting in a faster rate of hydrolysis and fluorescence. pnas.orgnih.gov This allows for the quantitative determination of efflux kinetics and the efficacy of potential inhibitors. pnas.org
Glycine Beta Naphthylamide in Advanced Biochemical Studies
Design and Synthesis of Glycine (B1666218) beta-naphthylamide Derivatives for Specific Research Probes
The foundational structure of glycine beta-naphthylamide is frequently modified to create a diverse array of molecular probes tailored for specific research questions. These synthetic strategies involve altering both the amino acid component and the naphthylamide reporter group to enhance properties like selectivity and to introduce new functionalities such as fluorescence. acs.orgnih.gov
Structural Modifications for Enhanced Selectivity
A primary goal in designing derivatives is to achieve greater selectivity for a target enzyme. By replacing glycine with other amino acids or even short peptide chains, researchers can create substrates that are preferentially recognized and cleaved by specific proteases. uanl.mx This enhanced selectivity is crucial for accurately studying a single enzyme's activity within a complex biological sample containing numerous other proteases.
Key structural modifications include:
Altering the Amino Acid: Changing the N-terminal amino acid creates substrates for different classes of aminopeptidases. For example, while this compound is a general substrate, Phenylalanyl-arginine β-naphthylamide (PAβN) is a well-known inhibitor and substrate for the AcrB efflux pump, and Leucyl-β-naphthylamide is a preferred substrate for leucine (B10760876) aminopeptidase (B13392206). nih.govpnas.org
Extending the Peptide Chain: Building upon the glycine base with additional amino acids creates highly specific substrates. A notable example is Gly-Pro-β-naphthylamide, a specific substrate for postproline dipeptidyl aminopeptidase IV (DPP-IV), an enzyme implicated in various physiological processes. nih.govresearchgate.net The specificity can be further refined, as seen with Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide, a substrate designed for human enteropeptidase.
Introducing Non-natural Amino Acids: Incorporating modified or synthetic amino acids can confer unique properties. For instance, a study screening for substrates of Leukotriene A4 hydrolase (LTA4H) found that a derivative containing (L)-(4-benzoyl)Phe-β-NA was cleaved efficiently and specifically by LTA4H but not by aminopeptidase N. researchgate.net
| Substrate Derivative | Target Enzyme(s) | Research Application |
| Leucyl-β-naphthylamide | Leucine Aminopeptidase (LAP), Aminopeptidase N (PepN) | Characterizing LAP and PepN substrate specificity and activity. nih.govacs.org |
| Gly-Pro-β-naphthylamide | Dipeptidyl Peptidase IV (DPP-IV) | Studying the role of DPP-IV in peptide digestion and as a drug target. nih.govresearchgate.net |
| Phenylalanyl-arginine β-naphthylamide (PAβN) | AcrB Efflux Pump, Aminopeptidase N (PepN) | Investigating multidrug resistance mechanisms and serving as an efflux pump inhibitor. nih.govpnas.org |
| (L)-(4-benzoyl)Phe-β-NA | Leukotriene A4 hydrolase (LTA4H) | Developing selective assays to distinguish LTA4H from other aminopeptidases. researchgate.net |
Development of Fluorescent Sensors
The naphthylamine moiety of this compound is inherently fluorescent, a property that is exploited in the development of sensitive enzyme assays. bachem.com Upon enzymatic cleavage, the released beta-naphthylamine can be detected fluorometrically. nih.gov To improve upon this, derivatives are synthesized to create more sophisticated fluorescent probes.
A common strategy is the modification of the naphthylamide group to enhance its fluorescent properties or shift its emission wavelength. For example, Gly-Pro 4-methoxy-beta-naphthylamide is a widely used fluorogenic substrate for DPP-IV. smolecule.comchemicalbook.comsigmaaldrich.com The addition of the methoxy (B1213986) group creates 4-methoxy-β-naphthylamine upon cleavage, a highly fluorescent molecule that allows for sensitive and continuous monitoring of enzyme activity. smolecule.comnih.gov
Other advanced designs for fluorescent probes include:
FRET-Based Substrates: Fluorescence Resonance Energy Transfer (FRET) probes are designed with a fluorophore and a quencher molecule on opposite sides of the enzyme's cleavage site. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. sigmaaldrich.com
Coumarin-Based Fluorophores: 7-amino-4-methylcoumarin (B1665955) (AMC) is another popular fluorophore used in designing protease substrates. Peptide-AMC conjugates are non-fluorescent, but enzymatic hydrolysis releases the highly fluorescent AMC molecule, which can be detected with high sensitivity. sigmaaldrich.com
Targeting Moieties: Probes can be designed with specific chemical groups that direct them to particular cellular compartments, such as the endoplasmic reticulum, allowing for the imaging of enzyme activity in specific locations within living cells. bohrium.com
Investigation of Enzyme-Inhibitor Interactions
This compound and its derivatives are invaluable tools for studying the interactions between enzymes and their inhibitors. These substrates provide a straightforward method to quantify enzyme activity, which is essential for discovering and characterizing inhibitory compounds that may have therapeutic potential.
Evaluation of this compound as a Substrate for Inhibitor Screening
Enzyme inhibitor screening assays are designed to test large libraries of chemical compounds for their ability to block the activity of a target enzyme. Substrates like this compound are central to this process. The principle is based on measuring the rate of hydrolysis of the substrate, which produces a detectable signal. research-solution.com
The screening process typically involves:
Incubating the target enzyme with the substrate (e.g., Gly-Pro 4-methoxy-beta-naphthylamide for DPP-IV). This establishes a baseline rate of product formation (fluorescence or color). smolecule.com
Adding a test compound (a potential inhibitor) to the reaction mixture.
Monitoring the signal over time. A compound that inhibits the enzyme will cause a decrease in the rate of signal generation compared to the uninhibited control. research-solution.com
This high-throughput approach allows researchers to rapidly identify "hits"—compounds that show inhibitory activity. For example, derivatives of 4-methoxy-β-naphthylamine are used in microplate assays to screen for inhibitors of cathepsins, a class of proteases involved in various diseases. tandfonline.com
| Step | Procedure | Expected Result (No Inhibition) | Expected Result (Inhibition) |
| 1. Baseline | Enzyme + Substrate (e.g., Gly-Pro-β-naphthylamide) | Steady increase in signal (e.g., fluorescence). | N/A |
| 2. Intervention | Add test compound to the reaction. | Signal continues to increase at the baseline rate. | The rate of signal increase slows down or stops completely. |
| 3. Analysis | Compare the reaction rates. | Rate is high (100%). | Rate is significantly lower than 100%. |
Effects of Aminopeptidase Inhibitors on this compound Hydrolysis
Once potential inhibitors are identified, this compound substrates are used for more detailed characterization. This includes determining the potency and selectivity of the inhibitor. Studies often measure the effect of well-known, specific aminopeptidase inhibitors on the hydrolysis of various aminoacyl-β-naphthylamides to validate assay systems and characterize new enzymes.
For instance, the activities of various aminopeptidases are tested in the presence of inhibitors like bestatin (B1682670) and amastatin. In one study, the activity of a novel neutral aminopeptidase (NAP-2) on Leucyl β-naphthylamide was strongly inhibited by amastatin, with an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of 0.05 μM. cloudfront.net This demonstrates the high sensitivity of the enzyme to this particular inhibitor. Similarly, combining partially selective substrates with partially selective inhibitors can create a highly specific assay for measuring the activity of a single cathepsin within a complex mixture. tandfonline.com
Mechanistic Studies of Protease Activity
Beyond simply measuring whether an enzyme is active, this compound and its derivatives help elucidate the fundamental catalytic mechanism of proteases. By analyzing the kinetics of substrate hydrolysis, researchers can understand how an enzyme binds to its substrate and carries out the chemical reaction.
The hydrolysis of an aminoacyl-β-naphthylamide substrate follows Michaelis-Menten kinetics, allowing for the determination of key parameters:
Kₘ (Michaelis constant): Represents the concentration of substrate at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ indicates tighter binding.
Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
kcat/Kₘ (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis.
| Enzyme | Substrate | Kinetic Parameter | Value | Significance |
| Aminopeptidase A (Wild-type) | α-L-glutamyl-β-naphthylamide | kcat/Kₘ | (Baseline) | Reference for catalytic efficiency. acs.org |
| Aminopeptidase A (N353Q Mutant) | α-L-glutamyl-β-naphthylamide | kcat/Kₘ | 24-fold reduction | Shows N353 is critical for substrate binding and catalysis. acs.org |
| Aminopeptidase A (N353A Mutant) | α-L-glutamyl-β-naphthylamide | kcat/Kₘ | 14-fold reduction | Confirms the importance of the N353 residue. acs.org |
| V. volvacea Protease | Casein | Kₘ | 1.34 g/L | Characterizes the binding affinity of a novel fungal protease. mdpi.com |
| V. volvacea Protease | Casein | Vₘₐₓ | 3.45 μg/(mL·min) | Defines the maximum catalytic rate of the novel protease. mdpi.com |
Role in Understanding Proteolytic Pathways
This compound plays a crucial role as a chromogenic substrate in the elucidation of proteolytic pathways, particularly those involving aminopeptidases. Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. The use of this compound allows researchers to identify and characterize enzymes with a specific affinity for N-terminal glycine residues.
The hydrolysis of the amide bond in this compound by a suitable enzyme releases glycine and beta-naphthylamine. The latter product can be detected and quantified, often through a secondary reaction that produces a colored compound, thereby providing a measure of the enzyme's activity. tandfonline.com This principle has been instrumental in the discovery and characterization of novel aminopeptidases.
For instance, a glycyl aminopeptidase from the fungus Actinomucor elegans was identified and characterized using this compound as the primary substrate. tandfonline.com This enzyme demonstrated a high specificity for cleaving N-terminal glycine residues. Similarly, research on the hyperthermophilic archaeon Pyrococcus horikoshii identified a TET aminopeptidase complex (PhTET4) that is a strict glycyl aminopeptidase, showing activity exclusively toward N-terminal glycine residues in various substrates, including this compound. asm.org
Furthermore, this compound is used in comparative studies to differentiate between various classes of peptidases. For example, crude lysosomal preparations from human skin fibroblasts were found to hydrolyze Glycine-Phenylalanine-beta-naphthylamide, a related substrate. cdnsciencepub.com Assays using a panel of amino acid-naphthylamide substrates, including this compound, help establish the substrate selectivity and affinity of newly discovered enzymes, distinguishing them from well-known peptidases like dipeptidyl aminopeptidases I, II, III, and IV.
Table 1: Enzymes Characterized Using this compound
| Enzyme/Complex | Source Organism | Specificity / Key Findings |
| Glycyl Aminopeptidase | Actinomucor elegans | Exhibits high specificity for N-terminal glycine residues; Gly-βNA was the most effectively hydrolyzed substrate. tandfonline.comnih.gov |
| PhTET4 Aminopeptidase | Pyrococcus horikoshii | A strict glycyl aminopeptidase, displaying exclusive activity toward N-terminal glycine residues. asm.org |
| Neutral pH Hydrolase | Human Skin Fibroblasts | Activity was found in lysosomal preparations, distinct from other known dipeptidyl aminopeptidases. |
Analysis of Product Formation and Degradation
The utility of this compound in biochemical assays stems directly from the nature of its degradation products. The enzymatic hydrolysis of the compound yields L-glycine and beta-naphthylamine. The beta-naphthylamine released is a chromophore, and its quantity can be measured to determine enzyme activity. vulcanchem.com
A common method for quantifying the product involves stopping the enzymatic reaction and adding Fast Garnet GBC solution. tandfonline.com This reagent couples with the liberated beta-naphthylamine to form an azo dye, a colored product whose absorbance can be measured spectrophotometrically, typically at a wavelength of 550 nm. tandfonline.com A linear relationship exists between the amount of enzyme and the color development, allowing for precise quantification of enzymatic activity. tandfonline.com One unit of enzyme activity is often defined as the amount of enzyme that releases 1 µmol of beta-naphthylamine per minute under standard assay conditions. tandfonline.com
Kinetic studies using this compound as a substrate provide valuable insights into the catalytic efficiency of an enzyme. By measuring the rate of product formation at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
For the glycyl aminopeptidase from Actinomucor elegans, the Km for this compound was found to be 0.24 mM, with a kcat of 24.2 s⁻¹. tandfonline.com Another study on a purified enzyme from the same organism reported a Km of 0.24 mM and a kcat of 100.8 s⁻¹. nih.gov These parameters are crucial for comparing the efficiency of different enzymes or the activity of a single enzyme under various conditions, such as different pH levels or temperatures. tandfonline.com
Table 2: Kinetic and Optimal Condition Parameters for Hydrolysis of this compound
| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Glycyl Aminopeptidase | Actinomucor elegans | 0.24 | 24.2 | 8.0 | 40 |
| Glycyl Aminopeptidase | Actinomucor elegans | 0.24 | 100.8 | 8.0 | 40 |
Research Applications and Potential in Pharmaceutical and Therapeutic Development
Role in Drug Design and Synthesis
The chemical architecture of Glycine (B1666218) beta-naphthylamide, featuring a reactive naphthalene (B1677914) structure, makes it a significant building block in the creation of novel chemical entities. chemimpex.com Its stability and compatibility with a range of solvents further enhance its utility in laboratory settings for chemical synthesis. chemimpex.com
Intermediate in Bioactive Molecule Synthesis
Glycine beta-naphthylamide is widely recognized as a key intermediate in the synthesis of a variety of organic and bioactive molecules. chemimpex.comchemimpex.com Its structure allows it to be a precursor in the development of more complex compounds, including potential pharmaceuticals. chemimpex.com The presence of the beta-naphthylamide group can enhance the lipophilicity of resulting molecules, which may facilitate their ability to cross cellular membranes. cymitquimica.com This characteristic is of particular interest in drug design, where reaching intracellular targets is often a critical requirement. cymitquimica.com The compound's utility extends to the synthesis of peptides and their derivatives, which are a cornerstone of medicinal chemistry. cymitquimica.comsmolecule.com
Development of Therapeutic Agents for Neurological Disorders
A significant area of application for this compound is in the development of drugs aimed at treating neurological disorders. chemimpex.comchemimpex.comchemimpex.com It serves as a foundational intermediate in the synthesis of compounds that are investigated for their potential in neuropharmacology. chemimpex.comchemimpex.com Researchers utilize this compound to create novel therapeutic agents designed to interact with specific biological pathways and receptors within the nervous system. chemimpex.comchemimpex.com While specific drug candidates derived from it are part of ongoing research, its role as a precursor is crucial for exploring new treatments for these complex conditions. The underlying principle involves leveraging the glycine backbone, a known neurotransmitter, and modifying its structure with the naphthylamide group to modulate its interaction with neurological targets. drugbank.comnih.gov
Biochemical Probing of Metabolic Pathways and Cellular Processes
Beyond its role in synthesis, this compound is employed as a probe to investigate fundamental biological activities at the molecular level. chemimpex.comchemimpex.com Its ability to act as a substrate for certain enzymes makes it an effective tool for studying cellular functions. smolecule.com
Investigating Protein Synthesis and Enzyme Activity
This compound is a useful derivative for research in proteomics and is frequently used to study enzyme activity. scbt.comsigmaaldrich.com It serves as a chromogenic or fluorogenic substrate for various peptidases and proteases, such as aminopeptidases and cathepsins. smolecule.comsigmaaldrich.comacs.org When the amide bond between the glycine and the beta-naphthylamine is cleaved by an enzyme, the released beta-naphthylamine can be detected, allowing for the quantification of enzyme activity. smolecule.com This is critical for studying enzyme kinetics, understanding the mechanisms of peptide cleavage, and identifying or characterizing enzymes like post-proline cleaving enzymes (PPCEs). smolecule.comnih.gov Its derivatives are also used in assays to screen for enzyme inhibitors, which is a key step in drug development. smolecule.com
Understanding Cellular Resilience and Stress Adaptation
The compound and its derivatives are used to induce specific types of cellular stress, enabling researchers to study how cells respond and adapt. A dipeptide derivative, Glycyl-L-phenylalanine 2-naphthylamide (GPN), is widely used to perturb lysosomes, the cell's recycling centers. researchgate.net GPN is metabolized by the lysosomal enzyme cathepsin C, leading to osmotic stress within the organelle. researchgate.net Studies using GPN have revealed that this stress triggers calcium ion (Ca²⁺) release from lysosomes, which in turn recruits specialized protein machinery (the ESCRT complex) to protect and repair the lysosomal membrane. researchgate.net This research provides insight into the preventative and rapid repair mechanisms that maintain organelle integrity and ensure cellular resilience in the face of damage, a process fundamental to cell survival. researchgate.netnih.gov
Exploration of Pharmacological Activities
While primarily used as a synthetic intermediate and a biochemical tool, there is interest in the potential for this compound and its derivatives to possess intrinsic pharmacological activities. chemimpex.comsmolecule.com The structure, which combines an amino acid with an aromatic moiety, suggests it could modulate biological pathways. chemimpex.comcymitquimica.com The glycine component is a significant inhibitory neurotransmitter in the central nervous system, acting on both strychnine-sensitive and strychnine-insensitive (NMDA receptor) sites. drugbank.comnih.gov This raises the possibility that derivatives like this compound could be designed to interact with these or other neurological targets. chemimpex.comchemimpex.com Its ability to mimic natural substrates in enzymatic reactions also makes it a candidate for designing specific enzyme inhibitors for therapeutic purposes. smolecule.com
Table 1: Research Applications of this compound
| Application Area | Specific Use | Key Findings/Relevance | Citations |
|---|---|---|---|
| Drug Design & Synthesis | Intermediate for bioactive molecules | Serves as a building block for complex pharmaceuticals and peptide-based molecules. chemimpex.comchemimpex.comcymitquimica.com | chemimpex.comchemimpex.comcymitquimica.com |
| Development of neurological disorder therapeutics | Used to synthesize novel compounds targeting receptors and pathways in the nervous system. chemimpex.comchemimpex.comchemimpex.com | chemimpex.comchemimpex.comchemimpex.com | |
| Biochemical Probing | Investigating enzyme activity | Acts as a substrate for proteases (e.g., aminopeptidases, cathepsins) to study enzyme kinetics and inhibition. scbt.comsmolecule.comsigmaaldrich.com | scbt.comsmolecule.comsigmaaldrich.com |
| Studying cellular stress | A derivative (GPN) is used to induce lysosomal stress to investigate cellular repair and resilience mechanisms. researchgate.net | researchgate.net |
| Pharmacology | Exploration of direct activity | Investigated for its potential to modulate biological pathways, partly due to its glycine component. chemimpex.comdrugbank.com | chemimpex.comdrugbank.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Glycine |
| This compound |
| Glycyl-L-phenylalanine 2-naphthylamide (GPN) |
Inhibition of Cancer Cell Growth
While there is limited evidence suggesting this compound itself directly inhibits cancer cell growth, its primary role in cancer research is to facilitate the study of enzymes that are crucial to tumor progression. ontosight.ai Aminopeptidases, the enzymes that hydrolyze this compound, are frequently overexpressed in various cancers and are associated with tumor growth, invasion, and the formation of new blood vessels (angiogenesis). researchgate.netresearchgate.net
By using this compound as a substrate, researchers can measure the activity of specific aminopeptidases in cancer cells and tissues. This measurement is critical for understanding cancer biology and for developing targeted therapies. For instance, Aminopeptidase (B13392206) N (also known as APN or CD13) is a well-established target in cancer chemotherapy. researchgate.net Its activity, which can be assayed using substrates like aminoacyl-beta-naphthylamides, is often upregulated in angiogenic blood vessels and various tumor types, including breast, colon, and lung cancer. researchgate.netresearchgate.net
The table below summarizes key aminopeptidases whose activities can be assayed using beta-naphthylamide derivatives and their significance in cancer research.
| Enzyme | Substrate Type | Role in Cancer | Reference |
| Aminopeptidase N (APN/CD13) | Alanyl-aminopeptidase | Associated with tumor growth, angiogenesis, metastasis, and drug resistance. researchgate.net | researchgate.net |
| Aminopeptidase B (APB) | Arginyl-aminopeptidase | Implicated in the Renin-Angiotensin System (RAS) which can affect tumor progression in breast cancer. researchgate.net | researchgate.net |
| Leucine (B10760876) Aminopeptidase (LAP) | Leucyl-aminopeptidase | Elevated levels have been observed in various cancers and are considered a marker in certain pathologies. nih.gov | nih.gov |
| Oxidized Protein Hydrolase (OPH) | N-acetyl-alanyl-β-naphthylamide | Overexpressed in some prostate cancer cell lines, making it a potential target for prodrug activation. nih.gov | nih.gov |
Therefore, the contribution of this compound to the field of cancer therapeutics is indirect but significant, enabling the identification and characterization of enzymatic targets for the development of novel anti-cancer drugs.
Modulation of Biological Pathways
The utility of this compound extends to the investigation of various biological pathways where aminopeptidases play a regulatory role. By providing a means to quantify enzyme activity, the compound helps researchers understand how these pathways are altered in disease states and how they might be targeted therapeutically.
One of the key areas of study is the Renin-Angiotensin System (RAS), which is involved in blood pressure regulation but has also been implicated in pathological processes like cancer. researchgate.net Enzymes such as Aminopeptidase B (APB) are involved in the metabolism of angiotensin peptides, and their activity can influence tumor progression. researchgate.net Studies have used arginyl-β-naphthylamide, a compound structurally related to this compound, to measure APB activity in the serum of animal models of breast cancer, demonstrating how dietary factors can modulate this pathway. researchgate.net
Furthermore, this compound is used to characterize newly discovered enzymes. For example, a novel aminopeptidase specific for glycine was identified from the fungus Actinomucor elegans, and its enzymatic properties were detailed using glycyl-2-naphthylamide as the substrate. The enzyme was found to be most active at a pH of 8.0 and a temperature of 40°C, with a Kₘ value of 0.24 mM for the substrate. oup.com Such characterization is the first step in understanding the physiological role of a new enzyme and its potential involvement in biological pathways.
In essence, this compound acts as a molecular probe, allowing for the functional modulation and study of enzymatic pathways in a laboratory setting. This is crucial for linking enzyme activity to cellular processes and disease pathology, thereby identifying new opportunities for therapeutic intervention.
Analytical Chemistry Applications of Glycine Beta Naphthylamide
Use as a Standard in Chromatographic Techniques
In the realm of chromatography, the accuracy of quantitative analysis hinges on the purity and reliability of standards. Glycine (B1666218) beta-naphthylamide and its related compounds, such as Glycine 4-methoxy-β-naphthylamide hydrochloride, serve as standards in chromatographic methods. chemimpex.com Their stable nature and well-defined spectral properties allow for the calibration of instruments and the validation of analytical methods. The use of a high-purity standard is crucial for establishing a linear relationship between the concentration of an analyte and the detector response, a fundamental aspect of quantitative chromatography.
Glycine beta-naphthylamide derivatives are employed as standards for the accurate quantification of analogous compounds within complex biological or chemical matrices. chemimpex.com For instance, they are utilized in the quantitative analysis of components in cosmetic formulations. researchgate.net One specific application is in the direct quantitative analysis of Natural Moisturizing Factors (NMF) in cosmetic samples, where beta-naphthylamide derivatives are key for effective measurement. researchgate.net
The principle often involves derivatizing target analytes to yield a beta-naphthylamide structure, which can then be quantified against a this compound standard using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or UV detector. This approach enhances sensitivity and selectivity, allowing for the detection of low-level analytes in samples containing numerous interfering substances.
Table 1: Application of Beta-Naphthylamide Derivatives in Quantitative Analysis
| Application Area | Target Analytes | Derivative Used | Analytical Technique | Purpose |
| Cosmetics | Natural Moisturizing Factors (NMFs) like glycine and alanine (B10760859) | Beta-naphthylamide derivatives | Chromatographic techniques | Direct quantitative analysis researchgate.net |
| Biochemical Research | Similar compounds in complex mixtures | Glycine 4-methoxy-b-naphthylamide hydrochloride | Chromatographic techniques | Accurate quantification chemimpex.com |
Reagent in Separation and Analysis of Complex Mixtures
Beyond its role as a standard, this compound functions as a crucial reagent to facilitate the separation and analysis of complex mixtures. chemimpex.com It is particularly valuable in biochemical and enzymatic assays where it acts as a substrate for specific enzymes.
A prominent application is its use as a substrate to identify, differentiate, and characterize various aminopeptidases. sigmaaldrich.com In these assays, the enzyme cleaves the amide bond, releasing beta-naphthylamine. The reaction mixture can then be analyzed by chromatographic methods to separate and quantify the released product. The amount of liberated beta-naphthylamine is directly proportional to the enzymatic activity. This method allows researchers to study enzyme kinetics and screen for potential enzyme inhibitors.
In another application, this compound can be used as a detectable label. google.com For instance, in assays for enzymes like iduronate-2-sulfatase (I2S), substrates can be tagged with a detectable group such as this compound. google.com Following the enzymatic reaction, the mixture is analyzed, often by chromatography, to measure the labeled product and determine kinetic parameters of the enzyme. google.com
The general workflow for such an analysis is outlined below:
Table 2: General Chromatographic Workflow Using this compound as a Reagent
| Step | Description | Details |
| 1. Incubation | The sample containing the enzyme of interest is incubated with this compound (or a related substrate). | This is performed under controlled conditions (pH, temperature, time) to ensure optimal enzyme activity. core.ac.uk |
| 2. Reaction Quenching | The enzymatic reaction is stopped. | This is often achieved by adding an acid or a specific inhibitor. |
| 3. Chromatographic Separation | The reaction mixture is injected into a liquid chromatography system (e.g., HPLC). | A suitable column and mobile phase are used to separate the unreacted substrate from the released product (e.g., beta-naphthylamine). google.com |
| 4. Detection & Quantification | The separated product is detected and quantified. | A fluorescence or UV detector is typically used, leveraging the properties of the naphthylamine group. The peak area of the product is measured. |
| 5. Data Analysis | The concentration or activity of the target analyte is calculated. | The measured amount of product is correlated back to the enzymatic activity or the concentration of the analyte in the original sample. google.com |
This reagent-based approach enhances the accuracy and specificity of chemical analysis in complex biological systems. chemimpex.com
Future Directions and Emerging Research Avenues
Novel Applications of Glycine (B1666218) beta-naphthylamide in Proteomics
Glycine beta-naphthylamide and its derivatives are recognized as valuable tools in proteomics research. scbt.comchemicalbook.com Their utility stems from their ability to act as substrates for various aminopeptidases, allowing for the identification, differentiation, and characterization of these enzymes. sigmaaldrich.com This is crucial for understanding protein processing and function.
Recent research has expanded the application of related compounds in proteomics to investigate complex biological systems. For instance, proteomic analyses of soybean root tips have utilized similar approaches to understand plant development and stress responses, highlighting the importance of protein synthesis, processing, and metabolism in these processes. researchgate.net Furthermore, advanced proteomic techniques are being employed to unravel the intricate protein-protein interactions of crucial receptors, such as glycine receptors (GlyRs), which are vital for neuronal communication. nih.govnih.gov Understanding these interactions is key to deciphering the molecular basis of neurological disorders. nih.govnih.gov
The development of novel affinity cassette methods, which can include peptide fusion handles, represents another frontier. These methods facilitate the high-throughput isolation, purification, and characterization of recombinant proteins and their associated complexes, which is fundamental for functional genomics and the development of new biocatalysts and biosensors. researchgate.net
Future research in proteomics will likely focus on:
Mapping Protein-Protein Interactions: Utilizing derivatives of this compound to probe and identify new protein interaction networks.
Characterizing Enzyme Activity in Complex Samples: Developing more sensitive and specific assays for aminopeptidase (B13392206) activity in various biological contexts.
High-Throughput Screening: Employing these compounds in high-throughput screening platforms to identify modulators of enzyme activity for drug discovery and other applications.
Integration with Advanced Imaging Techniques for Cellular Studies
The integration of this compound and its analogs with advanced imaging techniques is opening new windows into cellular processes. The fluorescent properties of the cleaved β-naphthylamine group make it a suitable reporter for enzyme activity within cells.
A notable application is in the study of lysosomal membrane permeability and the function of enzymes like cathepsin C, using substrates such as Gly-Phe-β-naphthylamide. medchemexpress.com Similarly, glycyl-L-phenylalanine 2-naphthylamide (GPN) is used to induce lysosomal damage in live-cell imaging studies to investigate cellular defense mechanisms like autophagy. nih.gov
Furthermore, radiolabeled glycine mimics, such as [18F]FBG, are being developed for in vivo imaging of β-cell mass using positron emission tomography (PET). nih.gov This technique targets the glycine transporter and provides a non-invasive method to quantify changes in β-cell populations, which is critical for diabetes research. nih.gov Magnetic resonance spectroscopy (MRS) is another non-invasive imaging modality that can measure glycine levels in tissues, providing insights into tumor metabolism and aggressiveness in diseases like glioma. escholarship.org
The development of gold nanoparticles functionalized with amino acids like glycine is also paving the way for advanced cellular imaging using techniques like surface-enhanced Raman scattering (SERS). researchgate.net
| Imaging Technique | Application of Glycine/Derivatives | Research Focus |
| Fluorescence Microscopy | Gly-Phe-β-naphthylamide, GPN | Lysosomal integrity and enzyme activity medchemexpress.comnih.gov |
| Positron Emission Tomography (PET) | [18F]FBG (radiolabeled glycine mimic) | In vivo quantification of β-cell mass nih.gov |
| Magnetic Resonance Spectroscopy (MRS) | Measurement of endogenous glycine | Biomarker for glioma aggressiveness escholarship.org |
| Surface-Enhanced Raman Scattering (SERS) | Glycine-functionalized gold nanoparticles | Cellular imaging researchgate.net |
Development of this compound-based Biosensors
The development of biosensors based on glycine and its derivatives is a rapidly growing field with significant potential for various applications, from medical diagnostics to environmental monitoring. wjarr.com These biosensors often rely on the specific enzymatic cleavage of a glycine-containing substrate to produce a detectable signal. researchgate.net
Enzymatic biosensors for glycine are being developed using enzymes like glycine oxidase, which catalyzes the oxidation of glycine to produce a measurable product. mdpi.com Researchers are actively working to improve the stability and specificity of these enzymes through bioengineering to enhance sensor performance. mdpi.com
A significant advancement is the creation of electrochemical biosensors. For instance, a novel amperometric biosensor for glycine has been developed using a quinoprotein that specifically oxidizes glycine, coupled with a Prussian blue-modified electrode to detect the resulting hydrogen peroxide. researchgate.net This biosensor demonstrates good sensitivity and a wide linear range, making it suitable for analyzing glycine levels in biological fluids. researchgate.net Another approach involves using glycine-modified iron oxide nanoparticles to create an electrochemical DNA biosensor for detecting specific pathogens like Klebsiella pneumoniae. rsc.org
Future efforts in this area are focused on:
Improving Enzyme Stability and Selectivity: Engineering more robust enzymes to withstand various environmental conditions and to specifically target glycine. wjarr.com
Miniaturization and Integration: Developing smaller, portable biosensors for point-of-care diagnostics and real-time monitoring. nih.gov
Expanding Analyte Range: Adapting the biosensor platforms to detect a wider range of molecules by modifying the recognition element. frontiersin.org
| Biosensor Type | Recognition Element | Transduction Method | Target Analyte |
| Enzymatic | Glycine Oxidase | Optical/Electrochemical | Glycine mdpi.com |
| Amperometric | Quinoprotein | Electrochemical | Glycine researchgate.net |
| Electrochemical DNA | Glycine-modified Iron Oxide Nanoparticles | Electrochemical | Klebsiella pneumoniae DNA rsc.org |
| Surface Plasmon Resonance (SPR) | Laccase Enzymes | Optical | Glycine nih.gov |
Computational Modeling and Simulation of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the interactions of this compound and related molecules at an atomic level. These methods provide insights into binding modes, interaction energies, and the dynamic behavior of these compounds with their protein targets.
MD simulations have been instrumental in studying the interaction of aminoacyl β-naphthylamides with multidrug efflux pumps like AcrB. pnas.org These simulations have revealed how these compounds bind to the distal binding pocket of the transporter and how their binding mode can modulate the efflux of other substrates. pnas.orgnih.gov For example, simulations have shown that inhibitors like Phe-Arg-β-naphthylamide can partially move out of the binding pocket and interact with a glycine-rich loop, which is thought to control substrate access. nih.gov
In the context of antimicrobial drug discovery, computational studies have been used to understand the interaction of inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) with efflux pumps such as AdeB in Acinetobacter baumannii. kcl.ac.ukacs.org These studies have elucidated the key residues involved in binding and the importance of hydrophobic interactions. kcl.ac.ukacs.org
Furthermore, computational approaches are being used to study the behavior of glycine itself in solution and its interactions with proteins, which is crucial for understanding its role as a formulation excipient for therapeutic proteins. nih.gov Atomistic simulations are also employed to investigate the role of specific amino acid residues, including glycine, in the phase separation of proteins. biorxiv.org
| Computational Method | System Studied | Key Findings |
| Molecular Dynamics (MD) Simulation | Aminoacyl β-naphthylamides with AcrB efflux pump | Elucidation of binding modes and modulation of efflux pnas.orgnih.gov |
| Molecular Docking and MD Simulation | Phenylalanine-arginine β-naphthylamide (PAβN) with AdeB efflux pump | Identification of key binding residues and interaction types kcl.ac.ukacs.org |
| MD Simulation | Glycine as a formulation excipient | Understanding the complex concentration-dependent effects on protein stability nih.gov |
| Atomistic Simulation | Amino acid mixtures | Role of glycine in the liquid-liquid phase separation of proteins biorxiv.org |
Therapeutic Potential Beyond Current Research Focus
While this compound is primarily a research tool, the broader family of naphthylamide derivatives and glycine itself exhibit therapeutic potential across various domains.
Naphthylamide derivatives are being investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological and inflammatory conditions, as well as cancer. researchgate.net Some of these inhibitors have shown antiproliferative activity against cancer cell lines and have demonstrated efficacy in animal models of neuropathic pain. researchgate.net
The dipeptide derivative Gly-Pro 4-methoxy-beta-naphthylamide serves as a substrate for dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. smolecule.com This compound is used to screen for DPP-IV inhibitors, which are a class of antidiabetic drugs. smolecule.comnih.gov
Furthermore, phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum efflux pump inhibitor. mdpi.com By blocking these pumps, which are a major mechanism of antibiotic resistance in bacteria, PAβN can potentiate the activity of existing antibiotics. mdpi.com
Glycine itself has shown potential therapeutic effects. It has been studied for its antispastic, antipsychotic, antioxidant, and anti-inflammatory properties. drugbank.com Animal studies suggest it may be protective in conditions like endotoxin-induced lethality and liver injury. drugbank.com
The exploration of these compounds and their derivatives continues to be an active area of research with the potential to yield new therapeutic agents for a range of diseases.
Q & A
Q. What systematic review strategies are recommended for synthesizing evidence on this compound’s mechanisms across disciplines?
- Methodological Answer : Follow PRISMA guidelines to screen literature from PubMed, Scopus, and Web of Science. Use PICO framework to structure inclusion criteria: Population (enzyme/substrate systems), Intervention (this compound concentration), Comparison (alternative substrates), Outcome (kinetic parameters). Assess bias via ROBIS tool and perform meta-analysis using random-effects models for heterogeneous data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
